molecular formula C7H7KO5S B13326624 Potassium guaiacolsulfate CAS No. 6100-07-8

Potassium guaiacolsulfate

Cat. No.: B13326624
CAS No.: 6100-07-8
M. Wt: 242.29 g/mol
InChI Key: UFSSZNFDFJFJBF-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

Potassium guaiacolsulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce various alcohols and ethers.

Scientific Research Applications

Potassium guaiacolsulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Guaifenesin: Another expectorant used to relieve chest congestion.

    Potassium iodide: Used as an expectorant and in the treatment of thyroid conditions.

    Ammonium chloride: An expectorant that helps loosen mucus in the airways.

Uniqueness

Potassium guaiacolsulfate is unique in its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion from the respiratory tract, making it highly effective in treating respiratory conditions .

Properties

CAS No.

6100-07-8

Molecular Formula

C7H7KO5S

Molecular Weight

242.29 g/mol

IUPAC Name

potassium;(2-methoxyphenyl) sulfate

InChI

InChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

UFSSZNFDFJFJBF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)[O-].[K+]

Origin of Product

United States

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